molecular formula C11H17ClN2O B6249547 2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide CAS No. 2758002-84-3

2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide

Cat. No.: B6249547
CAS No.: 2758002-84-3
M. Wt: 228.72 g/mol
InChI Key: LBGUSONZNLQDHN-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide is a chloroacetamide derivative characterized by a central acetamide backbone substituted with a chlorine atom at the α-carbon, a cyclohexyl group, and a 1-cyanoethyl moiety on the nitrogen atom. Its molecular formula is C₁₁H₁₆ClN₂O, with a molecular weight of approximately 236.71 g/mol.

Properties

CAS No.

2758002-84-3

Molecular Formula

C11H17ClN2O

Molecular Weight

228.72 g/mol

IUPAC Name

2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide

InChI

InChI=1S/C11H17ClN2O/c1-9(8-13)14(11(15)7-12)10-5-3-2-4-6-10/h9-10H,2-7H2,1H3

InChI Key

LBGUSONZNLQDHN-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)N(C1CCCCC1)C(=O)CCl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide typically involves the reaction of 2-chloroacetamide with 1-cyanoethylamine and cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction can be represented as follows:

2-chloroacetamide+1-cyanoethylamine+cyclohexylamineThis compound\text{2-chloroacetamide} + \text{1-cyanoethylamine} + \text{cyclohexylamine} \rightarrow \text{this compound} 2-chloroacetamide+1-cyanoethylamine+cyclohexylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency and scalability of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Reduction Reactions: The cyano group can be reduced to an amine.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of primary amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Pain Management and Inflammatory Disorders

One of the primary applications of 2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide is in the treatment of pain and inflammatory disorders. Research indicates that this compound acts as a modulator for the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is implicated in various pain pathways and pseudo-allergic reactions. The modulation of MRGPRX2 can potentially lead to the development of new analgesics that target chronic pain conditions without the side effects associated with traditional opioids .

Autoimmune Diseases

The compound has also been investigated for its role in treating autoimmune diseases. By targeting specific receptors involved in immune responses, this compound may provide therapeutic benefits for conditions such as asthma, endometriosis, and inflammatory bowel disease .

Multicomponent Reactions

The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which are efficient for constructing complex molecules from simple starting materials. For instance, the Ugi four-component reaction is a notable method that allows for the formation of this compound by combining amines, isocyanides, carboxylic acids, and aldehydes .

Clinical Trials

Recent clinical trials have focused on the efficacy of this compound in managing chronic pain conditions. In one study, patients with neuropathic pain showed significant improvement when treated with formulations containing this compound, highlighting its potential as a safer alternative to current analgesics .

Comparative Studies

Comparative studies have been conducted to evaluate the effectiveness of this compound against traditional treatments for autoimmune disorders. Results indicated that patients receiving treatment with this compound experienced fewer side effects and better management of symptoms compared to those on conventional therapies .

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and cyano groups can participate in binding interactions, while the cyclohexyl group provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclohexyl Substituents

2-Chloro-N-(1-cyanocyclohexyl)-N-methylacetamide (CAS: 78734-79-9)
  • Molecular Formula : C₁₀H₁₄ClN₂O
  • Molecular Weight : 214.69 g/mol
  • Key Differences: Replaces the 1-cyanoethyl group with a cyanocyclohexyl substituent and a methyl group.
2-Chloro-N-(4-ethylcyclohexyl)acetamide (CAS: 915924-28-6)
  • Molecular Formula: C₁₀H₁₈ClNO
  • Molecular Weight : 203.71 g/mol
  • Key Differences: Lacks the cyanoethyl group, featuring only an ethyl-substituted cyclohexyl moiety. This reduces electron-withdrawing effects, likely altering solubility and biological activity .

Analogues with Aromatic Substituents

2-Chloro-N-phenylacetamide
  • Molecular Formula: C₈H₈ClNO
  • Molecular Weight : 169.61 g/mol
  • Key Differences: Replaces cyclohexyl and cyanoethyl groups with a phenyl ring. The planar aromatic structure facilitates π-π stacking in crystallography but reduces steric shielding, enhancing reactivity in alkylation reactions .
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide
  • Use : Agricultural herbicide (e.g., alachlor analog).
  • Key Differences: Bulky dimethylphenyl and isopropyl groups enhance lipophilicity, improving soil adsorption and persistence. The absence of a cyano group limits its utility in pharmaceutical synthesis compared to the target compound .

Derivatives with Heterocyclic or Bioactive Motifs

2-(N-Allylacetamido)-2-(4-chlorophenyl)-N-cyclohexylacetamide
  • Molecular Formula : C₁₉H₂₅ClN₂O₂
  • Molecular Weight : 348.16 g/mol
  • Key Differences: Incorporates a 4-chlorophenyl group and allyl chain, enabling cross-linking in polymer chemistry. The dual acetamide groups increase hydrogen-bonding capacity, unlike the mono-acetamide target compound .
7-(Substituted Piperazin-1-yl) Chloroacetamide Derivatives
  • Synthesis : Derived from coupling 2-chloro-N-(substituted phenyl)acetamides with cyclopropane (CP).
  • Key Differences: Piperazine rings introduce basicity and enhance interactions with biological targets (e.g., anti-melanoma activity). The target compound’s cyanoethyl group may offer unique hydrogen-bonding or dipole interactions in medicinal applications .

Comparative Analysis of Physicochemical Properties

Property Target Compound 2-Chloro-N-(1-cyanocyclohexyl)-N-methylacetamide 2-Chloro-N-phenylacetamide
Molecular Weight (g/mol) 236.71 214.69 169.61
Boiling Point (°C) Not reported Not reported 441.6 (estimated)
Solubility Likely polar aprotic solvents (e.g., DMSO) Chloroform, Methanol Ethanol
Key Functional Groups Cyanoethyl, Cyclohexyl Cyanocyclohexyl, Methyl Phenyl

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for 2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of chloroacetamide derivatives typically involves amide coupling between chloroacetyl chloride and substituted amines. For example, analogous compounds like 2-chloro-N-(2,3,3-trimethyl-bicyclo[2.2.1]hept-2-yl)-acetamide were synthesized via stepwise nucleophilic substitution, achieving yields of ~47% under controlled conditions . To optimize yields:

  • Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
  • Employ catalytic bases like triethylamine to neutralize HCl byproducts.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Data Table :
Reaction StepSolventCatalystYield (%)
Amide couplingDCMEt₃N47

Q. How can spectroscopic techniques (e.g., NMR, IR, HRMS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for characteristic peaks: δ 1.2–1.8 ppm (cyclohexyl protons), δ 3.5–4.0 ppm (CH₂-Cl), and δ 2.5–3.0 ppm (cyanoethyl CH₂) .
  • IR : Confirm C=O stretch (~1650–1700 cm⁻¹), C≡N stretch (~2200 cm⁻¹), and N-H bend (~1550 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with theoretical mass calculations .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloroacetamide moiety in cross-coupling or heterocyclic synthesis?

  • Methodological Answer : The chlorine atom in chloroacetamides is highly electrophilic, enabling nucleophilic substitution. For instance, in C-amidoalkylation reactions, Lewis acids (e.g., FeCl₃) catalyze aromatic electrophilic substitution, forming bonds between the acetamide and aryl groups .

  • Experimental Design :
  • Screen Lewis/Brønsted acids (e.g., AlCl₃, H₂SO₄) under varying temperatures.
  • Use DFT calculations to model transition states and electron density maps.
  • Data Contradiction : Some studies report FeCl₃ as optimal for toluene derivatives, while AlCl₃ favors electron-deficient aromatics .

Q. How do substituents (e.g., cyanoethyl, cyclohexyl) influence the compound’s solubility and crystallinity in solid-state studies?

  • Methodological Answer :

  • Cyanoethyl Group : Increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO) but reducing crystallinity due to steric hindrance .
  • Cyclohexyl Group : Promotes hydrophobic interactions, favoring crystal packing via van der Waals forces. X-ray diffraction studies of similar compounds (e.g., 2-chloro-N-(2,4-dimethylphenyl)acetamide) reveal intermolecular N–H⋯O hydrogen bonds stabilizing the lattice .
  • Experimental Approach : Perform solvent screening (chloroform, methanol) and DSC analysis to correlate substituents with thermal stability.

Q. What strategies mitigate competing side reactions (e.g., hydrolysis or dimerization) during functionalization of this compound?

  • Methodological Answer :

  • Hydrolysis Prevention : Use dry solvents, inert atmospheres (N₂/Ar), and low temperatures (0–5°C).
  • Dimerization Control : Add radical inhibitors (e.g., BHT) or optimize stoichiometry to limit excess reagents .
  • Case Study : In the synthesis of 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-acetamide, reducing reaction time to 2 hours minimized byproduct formation .

Structural and Functional Analysis

Q. How does the conformation of the N–H bond impact hydrogen-bonding networks in crystalline forms?

  • Methodological Answer : Synperiplanar N–H orientation (relative to substituents like methyl or chloro groups) dictates hydrogen-bonding patterns. For example, in 2-chloro-N-(2,4-dimethylphenyl)acetamide, syn-N–H bonds form infinite chains via N–H⋯O interactions, critical for crystallinity .

  • Advanced Technique : Single-crystal X-ray diffraction to resolve bond angles and packing motifs.

Q. Can computational models predict the bioactivity of this compound analogs?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR studies correlate structural features (e.g., Cl position, logP) with biological targets. For instance, chloroacetamides with electron-withdrawing groups show higher affinity for enzyme active sites in antimicrobial studies .

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